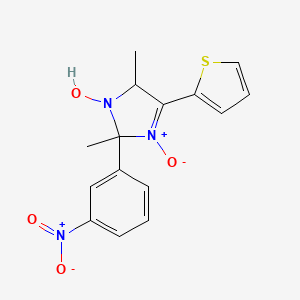![molecular formula C21H20ClNO2 B11611822 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611822.png)
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 2,4-dimethylphenyl group, along with a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-[5-(4-chlorophenyl)-1-phenyl-1H-pyrrol-2-yl]propanoic acid: Lacks the 2,4-dimethyl substitution, which may affect its reactivity and interactions.
3-[5-(4-methylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: Substitution with a methyl group instead of chlorine, leading to different chemical properties.
特性
分子式 |
C21H20ClNO2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-10-19(15(2)13-14)23-18(9-12-21(24)25)8-11-20(23)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,24,25) |
InChIキー |
DGOHYHFWSWRIRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611745.png)
![(5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11611756.png)

![2-[4-(dimethylamino)phenyl]-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11611761.png)
![ethyl (3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11611763.png)
![3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11611776.png)
![11-(3-methoxyphenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11611780.png)
![methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11611782.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11611784.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11611792.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11611796.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11611805.png)
![Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate](/img/structure/B11611812.png)
